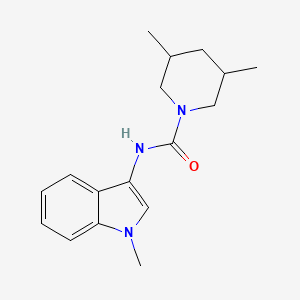
5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is an intriguing compound, notable for its unique structure that combines a chlorine-substituted thiophene ring and a triazole moiety. This combination imparts distinctive chemical properties that make it valuable for various applications in scientific research.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method starts with the chlorination of thiophene-2-carboxylic acid to produce 5-chlorothiophene-2-carboxylic acid. This is followed by amidation with 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-methylamine. The reaction conditions typically include the use of coupling agents, solvents, and temperature control to ensure high yield and purity. Industrial production methods: While the synthesis routes in the lab are detailed, scalable industrial methods may involve optimized conditions such as continuous flow reactors, higher throughput synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of reactions it undergoes: 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide can undergo various types of reactions:
Oxidation
The thiophene ring can be subjected to oxidative conditions leading to sulfoxides or sulfones.
Reduction
The triazole moiety can be selectively reduced under controlled conditions.
Substitution
The chloro group can be replaced by nucleophiles under suitable conditions. Common reagents and conditions:
Oxidation
Reagents like m-chloroperbenzoic acid (mCPBA) under controlled temperature.
Reduction
Hydrazine hydrate or sodium borohydride in the presence of catalysts.
Substitution
Nucleophiles like sodium thiolate or amines in aprotic solvents. Major products formed:
Oxidation
Sulfoxides and sulfones derivatives.
Reduction
Derivatives with reduced triazole moiety.
Substitution
Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Its unique structure makes it a useful intermediate in the synthesis of more complex organic molecules. Biology: It has potential as a bioactive compound due to the presence of the triazole moiety, which is known for its biological activity. Medicine: Industry: It can be used in the development of specialty chemicals and materials due to its unique properties.
Mecanismo De Acción
The exact mechanism of action can vary based on its application. In biological systems, it may interact with various molecular targets, including enzymes or receptors, due to its triazole moiety. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Uniqueness: The presence of both the chlorine-substituted thiophene ring and the 1H-1,2,3-triazole moiety makes this compound stand out. Similar compounds:
Thiophene derivatives
Other thiophene-carboxamide compounds.
Triazole derivatives
Compounds like 1,2,3-triazole-4-carboxamides. Compared to similar compounds, 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide might exhibit unique reactivity and biological activity profiles due to its combined structural features.
Hope this satisfies your curiosity about this fascinating compound! If there are other specific topics you want to explore, just say the word.
Propiedades
IUPAC Name |
5-chloro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS2/c13-10-4-3-9(20-10)12(18)14-6-8-7-17(16-15-8)11-2-1-5-19-11/h1-5,7H,6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREHTOKUKZFLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2719774.png)
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2719780.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2719783.png)
![2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2719784.png)




![2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2719791.png)
![N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2719793.png)



